3,3,3-Trifluoropropyldichlorophosphate
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Overview
Description
3,3,3-Trifluoropropyldichlorophosphate is a chemical compound characterized by the presence of trifluoropropyl and dichlorophosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyldichlorophosphate typically involves the reaction of 3,3,3-trifluoropropyl alcohol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyldichlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorophosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3,3,3-trifluoropropyl alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as pyridine and triethylamine are often used to facilitate reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis typically yields 3,3,3-trifluoropropyl alcohol and phosphoric acid derivatives.
Scientific Research Applications
3,3,3-Trifluoropropyldichlorophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoropropyl groups into molecules, enhancing their chemical properties.
Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and nucleic acids, to improve their stability and functionality.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals with enhanced bioavailability and efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyldichlorophosphate involves its interaction with specific molecular targets, leading to the modification of their chemical structure and properties. The trifluoropropyl group imparts unique characteristics to the compound, such as increased hydrophobicity and stability. The pathways involved in its action include nucleophilic substitution and hydrolysis, which result in the formation of various derivatives with distinct properties.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropyltrichlorosilane: This compound is similar in structure but contains a silicon atom instead of phosphorus. It is used in the synthesis of organosilicon compounds.
3,3,3-Trifluoropropionic Acid: This compound has a carboxylic acid group instead of a dichlorophosphate group and is used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
3,3,3-Trifluoropropyldichlorophosphate is unique due to the presence of both trifluoropropyl and dichlorophosphate groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C3H4Cl2F3O2P |
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Molecular Weight |
230.93 g/mol |
IUPAC Name |
3-dichlorophosphoryloxy-1,1,1-trifluoropropane |
InChI |
InChI=1S/C3H4Cl2F3O2P/c4-11(5,9)10-2-1-3(6,7)8/h1-2H2 |
InChI Key |
GTTNNGIPAPUXII-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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